molecular formula C9H10N2O3S B13967117 N-ethylbenzo[d]oxazole-2-sulfonamide

N-ethylbenzo[d]oxazole-2-sulfonamide

Cat. No.: B13967117
M. Wt: 226.25 g/mol
InChI Key: VLXGXZZKBLWBGL-UHFFFAOYSA-N
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Description

N-ethylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in this compound enhances its potential for various applications, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylbenzo[d]oxazole-2-sulfonamide typically involves the cyclization of 2-aminophenol with sulfonamide derivatives. One common method is the reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired product with a moderate yield of 45-60%.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-ethylbenzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nucleophilic substitution reactions may involve nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamide and sulfenamide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

N-ethylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethylbenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the recruitment of positive transcription elongation factor b (P-TEFb) to the promoter and inhibiting RNA polymerase II activation . This leads to the downregulation of key oncogenes such as c-Myc and CDK6, resulting in the inhibition of tumor cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethylbenzo[d]oxazole-2-sulfonamide is unique due to its specific combination of the benzoxazole ring and sulfonamide group, which imparts distinct biological activities and chemical reactivity. Its potential as a BRD4 inhibitor and its diverse applications in various fields make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-ethyl-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-2-10-15(12,13)9-11-7-5-3-4-6-8(7)14-9/h3-6,10H,2H2,1H3

InChI Key

VLXGXZZKBLWBGL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC2=CC=CC=C2O1

Origin of Product

United States

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